1,5-Bis(bromomethyl)naphthalene

描述

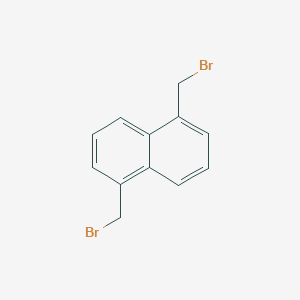

1,5-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂. It belongs to the class of aromatic halides and consists of a naphthalene core structure with two bromomethyl groups attached at the 1st and 5th positions . This compound is known for its utility in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1,5-Bis(bromomethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1,5-dimethylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

1,5-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

科学研究应用

Organic Synthesis

1,5-Bis(bromomethyl)naphthalene serves as a crucial intermediate in the synthesis of complex organic molecules. Its applications include:

- Pharmaceuticals : It is used to synthesize various pharmaceutical compounds due to its ability to undergo nucleophilic substitution reactions.

- Agrochemicals : The compound plays a role in developing agrochemical products by providing a versatile building block for further chemical modifications .

Material Science

This compound is instrumental in the creation of advanced materials:

- Optoelectronic Materials : this compound has been utilized in synthesizing materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Chiral Ligands : It acts as a precursor for chiral ligands used in asymmetric synthesis, enhancing the selectivity and efficiency of chemical reactions .

Catalysis

The compound is also significant in catalysis:

- Phase-Transfer Catalysts : It is employed in preparing phase-transfer catalysts that facilitate enantioselective alkylation reactions, which are critical in producing chiral compounds .

- Coupling Reactions : this compound participates in Suzuki-Miyaura coupling reactions, forming biaryl compounds that are valuable intermediates in organic synthesis .

Two-Photon Chemistry

Research has indicated that this compound exhibits unique photophysical properties suitable for applications in two-photon chemistry. These properties make it a candidate for developing advanced imaging techniques and photonic devices .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Nucleophilic substitution |

| Material Science | Development of optoelectronic materials and chiral ligands | Polymerization and functionalization |

| Catalysis | Preparation of phase-transfer catalysts and participation in coupling reactions | Suzuki-Miyaura coupling |

| Two-Photon Chemistry | Utilization in advanced imaging techniques and photonic devices | Photophysical property studies |

Case Study 1: Synthesis of Naphthalenoparacyclophane-1,13-diene

A notable application involves using this compound as a starting material for synthesizing naphthalenoparacyclophane-1,13-diene. This synthesis occurs through a four-step process involving cyclization with 1,4-benzenedimethanethiol. The resulting structure has potential applications in optoelectronics due to its unique electronic properties .

Case Study 2: Photobromination Reactions

Research on photobromination of arenes demonstrated that visible light irradiation significantly enhances the selectivity and efficiency of producing bis(bromomethyl)arenes from dimethylnaphthalenes. This method showcases the versatility of this compound in synthetic organic chemistry .

作用机制

The mechanism of action of 1,5-Bis(bromomethyl)naphthalene primarily involves its reactivity as an electrophile. The bromomethyl groups are highly reactive towards nucleophiles, facilitating various substitution reactions. In coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, where the palladium catalyst mediates the formation of carbon-carbon bonds .

相似化合物的比较

Similar Compounds

1,8-Bis(bromomethyl)naphthalene: Similar in structure but with bromomethyl groups at the 1st and 8th positions.

1,5-Dibromonaphthalene: Lacks the methyl groups, leading to different reactivity and applications.

Uniqueness

1,5-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo selective substitution and coupling reactions distinguishes it from other brominated naphthalene derivatives .

生物活性

1,5-Bis(bromomethyl)naphthalene (CAS No. 21646-18-4) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by two bromomethyl groups attached to the naphthalene ring, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a member of the bis-halomethylated naphthalene family, known for their ability to form crosslinks with nucleic acids and proteins. The presence of bromine atoms enhances its electrophilic character, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and crosslinking reactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with biological macromolecules. Key mechanisms include:

- DNA Crosslinking : Similar to other bis-halomethylated compounds, this compound can induce crosslinking in DNA. This interaction may lead to mutations and cellular damage, which are critical in understanding its mutagenic properties .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and signaling .

- Receptor Interaction : It may bind to various receptors on cell membranes, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that halogenated naphthalenes exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can potentiate the effects of antibiotics against resistant strains of bacteria . The mechanism often involves disrupting bacterial cell membranes or interfering with DNA replication.

Mutagenicity and Carcinogenicity

This compound has been associated with mutagenic effects in microbial assays. Its ability to form DNA crosslinks raises concerns regarding its potential carcinogenicity. A study highlighted that related compounds exhibit high microbial mutagenicity despite low double-strand formation propensity in plasmid DNA . This suggests a unique interaction mechanism that merits further investigation.

Case Studies

- DNA Crosslinking Activity : A comparative study of various bis-halomethylated naphthalenes demonstrated that this compound exhibits significant crosslinking activity on DNA. This behavior was linked to its structural features and the electron-withdrawing nature of bromine atoms .

- Synthesis and Biological Evaluation : In a synthesis project involving this compound as a precursor for creating macrocyclic compounds, researchers evaluated the biological activity of the resulting products. These compounds showed promising results in inhibiting specific cancer cell lines, indicating the potential for developing new therapeutic agents .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1,5-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495135 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-18-4 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,5-bis(bromomethyl)naphthalene in the synthesis of the naphthalenoparacyclophane-1,13-diene?

A1: this compound serves as a key starting material in the synthesis of naphthalenoparacyclophane-1,13-diene. The research paper states that the cyclophane is synthesized "in four steps from this compound and 1,4-benzenedimethanethiol" []. While the specific reaction details aren't provided in the abstract, it's likely that the bromomethyl groups act as electrophilic sites, allowing for a cyclization reaction with the 1,4-benzenedimethanethiol to form the cyclophane structure.

Q2: The abstract mentions that the synthesized naphthalenoparacyclophanediene has potential applications in various fields. Does the structure of this compound influence these potential applications?

A2: While this compound itself is not directly responsible for the potential applications of the final cyclophanediene, its structure dictates the position of the naphthalene moiety within the final molecule. This positioning directly influences the strain energy and electronic properties of the cyclophanediene []. Therefore, the structure of this compound plays a crucial role in defining the final structure and, consequently, the potential applications of the synthesized naphthalenoparacyclophane-1,13-diene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。